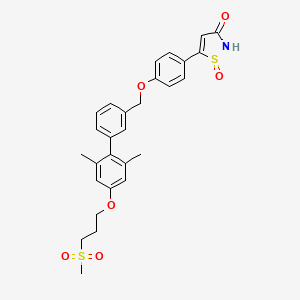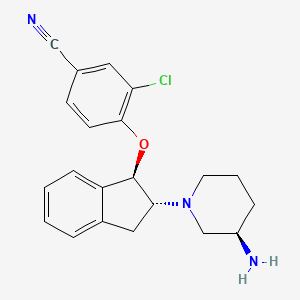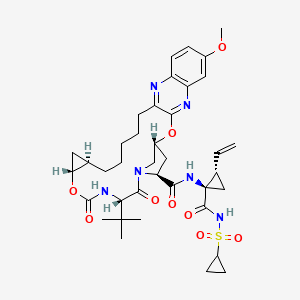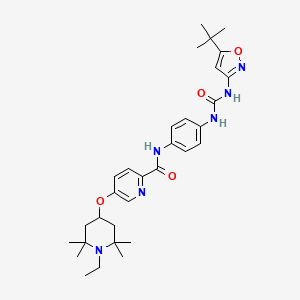
K-Ras G12C-IN-3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
K-Ras G12C-IN-3 es un compuesto específicamente diseñado para inhibir la actividad de la proteína mutante K-Ras G12C. Esta mutación es un impulsor común en varios cánceres, incluido el cáncer de pulmón de células no pequeñas, el cáncer colorrectal y el cáncer de páncreas. El desarrollo de inhibidores de K-Ras G12C representa un avance significativo en la terapia contra el cáncer dirigida, ya que las mutaciones de K-Ras se han considerado durante mucho tiempo "intratables" .
Métodos De Preparación
Rutas de síntesis y condiciones de reacción
La preparación de K-Ras G12C-IN-3 implica una serie de pasos sintéticos, que generalmente comienzan con la formación de una estructura heterocíclica central. La ruta sintética puede incluir:
Formación de la estructura central: Este paso implica la construcción de un núcleo heterocíclico, a menudo mediante reacciones de ciclización.
Funcionalización: Introducción de varios grupos funcionales para mejorar la afinidad de unión y la especificidad para el mutante K-Ras G12C.
Purificación: El compuesto final se purifica utilizando técnicas como la cromatografía para garantizar una alta pureza y rendimiento.
Métodos de producción industrial
La producción industrial de this compound sigue rutas sintéticas similares, pero a mayor escala. El proceso implica la optimización de las condiciones de reacción para maximizar el rendimiento y minimizar las impurezas. Las técnicas como el cribado de alto rendimiento y la síntesis automatizada se pueden emplear para agilizar la producción .
Análisis De Reacciones Químicas
Tipos de reacciones
K-Ras G12C-IN-3 sufre varias reacciones químicas, que incluyen:
Unión covalente: El compuesto se une covalentemente al grupo tiol del residuo de cisteína en el mutante K-Ras G12C, atrapándolo en un estado inactivo.
Reacciones de sustitución: Los grupos funcionales en el compuesto pueden sufrir reacciones de sustitución para mejorar su afinidad de unión.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en la síntesis y reacciones de this compound incluyen:
Agentes de ciclización: Utilizados para formar la estructura heterocíclica central.
Reactivos de funcionalización: Como agentes halogenantes y agentes alquilantes.
Solventes: Solventes orgánicos como el dimetilsulfóxido (DMSO) y el acetonitrilo.
Principales productos formados
El principal producto formado a partir de las reacciones que involucran this compound es la proteína K-Ras G12C modificada covalentemente, que se vuelve inactiva y no puede promover el crecimiento de las células cancerosas .
Aplicaciones Científicas De Investigación
K-Ras G12C-IN-3 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Investigación del cáncer: Utilizado para estudiar el papel de las mutaciones de K-Ras G12C en la progresión del cáncer y para desarrollar terapias dirigidas.
Desarrollo de fármacos: Sirve como compuesto principal para el desarrollo de nuevos inhibidores de K-Ras con mejores perfiles de eficacia y seguridad.
Estudios biológicos: Ayuda a comprender los mecanismos moleculares de las vías de señalización de K-Ras y su impacto en las funciones celulares.
Mecanismo De Acción
K-Ras G12C-IN-3 ejerce sus efectos uniéndose covalentemente al residuo de cisteína en la posición 12 de la proteína K-Ras. Esta unión bloquea la proteína en un estado inactivo unido a GDP, impidiendo que active las vías de señalización descendentes, como las vías RAF-MEK-ERK y PI3K-AKT. Al inhibir estas vías, this compound detiene eficazmente la proliferación y la supervivencia de las células cancerosas .
Comparación Con Compuestos Similares
Compuestos similares
Sotorasib: Otro inhibidor de K-Ras G12C aprobado para uso clínico.
Adagrasib: Un inhibidor de K-Ras G12C que actualmente se encuentra en investigación clínica.
Unicidad
K-Ras G12C-IN-3 es único en su afinidad de unión específica y modificación covalente del mutante K-Ras G12C. Su diseño permite una alta selectividad y potencia, lo que lo convierte en una herramienta valiosa en la terapia contra el cáncer dirigida .
Conclusión
This compound representa un avance significativo en el campo de la terapia contra el cáncer dirigida
Propiedades
IUPAC Name |
1-[4-[4-chloro-5-(2,5-dichlorophenyl)-2-methoxybenzoyl]piperazin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19Cl3N2O3/c1-3-20(27)25-6-8-26(9-7-25)21(28)16-11-15(18(24)12-19(16)29-2)14-10-13(22)4-5-17(14)23/h3-5,10-12H,1,6-9H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPBHAPLCWWQJAK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)Cl)C2=C(C=CC(=C2)Cl)Cl)C(=O)N3CCN(CC3)C(=O)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19Cl3N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901118534 |
Source


|
| Record name | 1-[4-[(2′,5′,6-Trichloro-4-methoxy[1,1′-biphenyl]-3-yl)carbonyl]-1-piperazinyl]-2-propen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901118534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
453.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1629268-19-4 |
Source


|
| Record name | 1-[4-[(2′,5′,6-Trichloro-4-methoxy[1,1′-biphenyl]-3-yl)carbonyl]-1-piperazinyl]-2-propen-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1629268-19-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[4-[(2′,5′,6-Trichloro-4-methoxy[1,1′-biphenyl]-3-yl)carbonyl]-1-piperazinyl]-2-propen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901118534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![6-amino-7-(4-phenoxyphenyl)-9-[(3S)-1-prop-2-enoylpiperidin-3-yl]purin-8-one](/img/structure/B560103.png)



